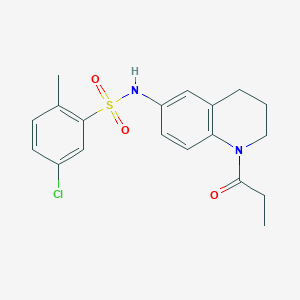

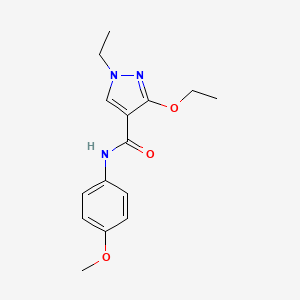

![molecular formula C24H22N4O2S2 B2699686 7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1115896-56-4](/img/structure/B2699686.png)

7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one” belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring. The presence of methoxybenzyl and methylphenyl groups suggests that this compound might have unique chemical properties and biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and pyridine rings, along with the attached methoxybenzyl and methylphenyl groups. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound could potentially undergo a variety of organic reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

A study by Trilleras et al. (2008) explored the hydrogen-bonded supramolecular structures of four N(7)-alkoxybenzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones, including derivatives close to the compound . These compounds demonstrated a wide range of supramolecular aggregation modes, which were influenced by changes in peripheral substituents. The findings highlight the significance of subtle structural variations in determining the dimensionality and type of supramolecular assemblies, ranging from zero to three dimensions. This study indicates the potential of such compounds in the development of materials with specific molecular recognition and assembly properties (Trilleras et al., 2008).

Structural Elucidation and Tautomeric Forms

Quiroga et al. (1999) prepared three 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, closely related to the chemical structure of interest, and conducted NMR and X-ray diffraction studies. These studies revealed preferred tautomeric forms in solution and crystalline states, underscoring the importance of structural elucidation in understanding the chemical behavior of such compounds. This research contributes to the field by providing insights into the structural dynamics of pyrazolo[3,4-b]pyridine derivatives, which could be crucial for their application in drug design and development (Quiroga et al., 1999).

Synthesis and Cytotoxicity of Derivatives

Hassan et al. (2014) synthesized and characterized new pyrazolo[1,5-a]pyrimidine derivatives, including structures with similarities to the compound in focus. These derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research. The study not only adds to the understanding of the chemical properties of these compounds but also their potential therapeutic applications (Hassan et al., 2014).

Supramolecular Adducts and Noncovalent Interactions

Fang et al. (2020) investigated the cocrystallization of 4-dimethylaminopyridine with carboxylic acids, leading to supramolecular adducts that demonstrate the role of noncovalent interactions in the formation of complex structures. Although this study does not directly involve the compound of interest, it provides valuable insights into how similar heterocyclic compounds could engage in various types of noncovalent interactions, contributing to the development of novel materials with engineered properties (Fang et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-14-8-7-9-15(2)21(14)27-20(30)13-31-24-26-18(12-19(29)28-24)22-16(3)25-23(32-22)17-10-5-4-6-11-17/h4-12H,13H2,1-3H3,(H,27,30)(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEIVURWNQIHGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

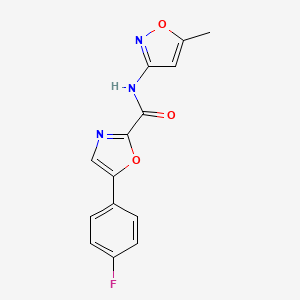

![2-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2699604.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2699610.png)

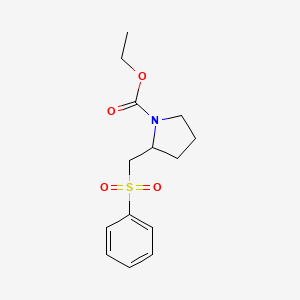

![N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide](/img/structure/B2699612.png)

![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2699615.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2699620.png)

![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)

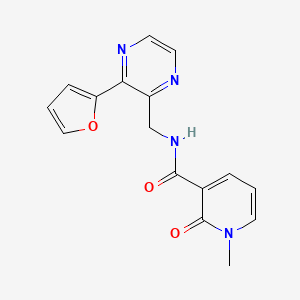

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)